![molecular formula C17H17N3O2 B7471720 N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide](/img/structure/B7471720.png)
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound belongs to the family of indazole-based synthetic cannabinoids and has been found to exhibit high affinity and potency for the cannabinoid receptor CB1.
Wirkmechanismus
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide exerts its effects by binding to the cannabinoid receptor CB1, which is primarily found in the central nervous system. This binding results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and subsequent physiological effects.
Biochemical and Physiological Effects:
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide has been found to exhibit a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. Additionally, it has been found to induce hypothermia and alter locomotor activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide in lab experiments is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological effects of cannabinoid receptor activation. However, one of the limitations of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide is its potential toxicity and adverse effects, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are numerous future directions for research involving N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide, including the investigation of its potential therapeutic applications in the treatment of various medical conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the CB1 receptor. Finally, the development of novel synthetic cannabinoids based on the structure of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide may lead to the discovery of new drugs with improved therapeutic profiles.
Synthesemethoden
The synthesis of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide involves the reaction of N-phenylacetamide with 3-methyl-2-oxobenzimidazole in the presence of N-methylmorpholine and triethylamine. The resulting product is then purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry and drug development. One of the major areas of research has been the investigation of its mechanism of action and its effects on the cannabinoid receptor CB1. Additionally, N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide has been studied for its potential therapeutic applications in the treatment of various medical conditions, including pain, anxiety, and inflammation.
Eigenschaften
IUPAC Name |
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-18(13-8-4-3-5-9-13)16(21)12-20-15-11-7-6-10-14(15)19(2)17(20)22/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDYJIMTXGYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.